REACTION_SMILES
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[C:1]([C:2](=[O:3])[CH3:4])(=[O:5])[Cl:6].[CH2:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[O:14][C:15]([CH2:16][NH2:17])=[O:18]>>[C:1]([C:2](=[O:3])[CH3:4])(=[O:5])[NH:17][CH2:16][C:15]([O:14][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)OCc1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)C(=O)NCC(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |